BENGHE Validation & Comparative

Check Availability & Pricing

Off-Target Kinase Profiling of ATM Inhibitor-10: A
Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ATM Inhibitor-10

Cat. No.: B605733

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the off-target kinase profiling of a representative
potent and selective ATM inhibitor, M3541, which will be referred to as ATM Inhibitor-10 for the
purpose of this guide. The data presented here is based on findings for M3541, a well-
characterized ATM inhibitor with sub-nanomolar potency and high selectivity.[1][2] This
document is intended to offer an objective comparison of its performance against other kinases
and provide supporting experimental data for researchers in drug discovery and development.

Executive Summary

ATM Inhibitor-10 (represented by M3541) is a highly potent and selective ATP-competitive
inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.[1][3] Extensive kinase profiling reveals
minimal off-target activity, making it a valuable tool for studying ATM signaling and a promising
candidate for therapeutic development. This guide summarizes the selectivity profile of ATM
Inhibitor-10, details the experimental methodologies used for kinase profiling, and visualizes
key concepts through diagrams.

Off-Target Kinase Profile

The selectivity of ATM Inhibitor-10 was assessed against a broad panel of kinases. The
following table summarizes the inhibitory activity of M3541 against ATM and other closely
related PI3K-related kinases (PIKKs) as well as other off-target kinases identified in a screen of
292 kinases.[1]
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Table 1: Inhibitory Activity of ATM Inhibitor-10 (M3541) against a Panel of Kinases

% Inhibition at 1

Kinase Target IC50 (nmoliL) umoliL Notes
ATM 0.25 >99% Primary Target
DNA.PK 15 60-fold less potent
than against ATM[1]
mTOR >1000 <50% Negligible inhibition[1]
PI13Ka >1000 <50% Negligible inhibition[1]
PISKB >1000 <50% Negligible inhibition[1]
PI3Ky >1000 <50% Negligible inhibition[1]
PI3K& >1000 <50% Negligible inhibition[1]
ATR >1000 <50% Negligible inhibition[1]
ARK5 - >50% Off-target hit
FMS - >50% Off-target hit
FMS Y969C - >50% Off-target hit (mutant)
CLK2 - >50% Off-target hit

Data is based on the published results for M3541.[1]

Experimental Protocols

The off-target kinase profiling of ATM Inhibitor-10 (M3541) was primarily conducted using
advanced screening platforms such as KINOMEscan® and SelectScreen™ Profiling Services.
These assays are designed to quantify the interaction of a test compound with a large number
of kinases.

KINOMEscan® Assay Platform
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The KINOMEscan® technology is a high-throughput, active site-directed competition binding
assay.[4][5][6] It quantitatively measures the binding of a compound to over 480 human
kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,
active-site directed ligand for binding to the kinase active site. The amount of kinase captured
on a solid support is quantified using a sensitive method like quantitative PCR (qPCR) for a
DNA-tagged kinase. A lower amount of captured kinase in the presence of the test compound
indicates stronger binding.

Workflow:

« Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid
support.

o Competition: The DNA-tagged kinase, the test compound, and the immobilized ligand are
incubated together.

e Washing: Unbound components are washed away.

e Quantification: The amount of bound kinase is measured by gPCR of the DNA tag. The
results are reported as percent of DMSO control, where a lower percentage indicates
stronger binding.
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KINOMEscan® Workflow
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KINOMEscan® Assay Workflow

SelectScreen™ Kinase Profiling Service

The SelectScreen™ service from Thermo Fisher Scientific utilizes various assay technologies,
including Z'-LYTE™, Adapta™, and LanthaScreen™, to determine the inhibitory activity of
compounds against a large panel of kinases.[7][8][9]

Z'-LYTE™ Assay Principle: This technology is based on Fluorescence Resonance Energy
Transfer (FRET). A synthetic peptide substrate for the kinase is labeled with a donor and an
acceptor fluorophore. In the absence of phosphorylation, a protease cleaves the peptide,
separating the fluorophores and disrupting FRET. Phosphorylation by the kinase protects the
peptide from cleavage, maintaining the FRET signal. Inhibition of the kinase leads to less
phosphorylation, more cleavage, and a decrease in the FRET signal.[8]

Workflow:
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e Kinase Reaction: The kinase, ATP, the FRET peptide substrate, and the test compound are
incubated together.

o Development: A site-specific protease is added.

» Signal Detection: The fluorescence is measured to determine the ratio of donor to acceptor
emission. A higher ratio indicates greater inhibition.

Z'-LYTE™ Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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